N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine
Description
N-{[1-(2-Chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine is a tertiary amine derivative featuring a 1H-indole core substituted at the 1-position with a 2-chlorobenzyl group and at the 3-position with a methylene-linked 3-(4-morpholinyl)propylamine moiety. Its synthesis likely involves multi-step alkylation and coupling reactions, as seen in analogous compounds (e.g., indole derivatives in and morpholine-containing amines in ).
Properties
Molecular Formula |
C23H28ClN3O |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C23H28ClN3O/c24-22-8-3-1-6-19(22)17-27-18-20(21-7-2-4-9-23(21)27)16-25-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,18,25H,5,10-17H2 |
InChI Key |
OMMVKACEISLTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Step 1: Synthesis of Indole Core
Reagents: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Reaction: [ \text{Phenylhydrazine} + \text{Aldehyde/Ketone} \rightarrow \text{Indole Core} ]
-
Step 2: Chloromethylation
Reagents: Chloromethylating agent (e.g., chloromethyl methyl ether), indole core
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{Indole Core} + \text{Chloromethylating Agent} \rightarrow \text{2-Chlorophenylmethyl Indole} ]
-
Step 3: Alkylation with Morpholine
Reagents: Morpholine, 2-chlorophenylmethyl indole
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{2-Chlorophenylmethyl Indole} + \text{Morpholine} \rightarrow \text{({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents
Substitution: Amines, thiols; typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Antimicrobial Activity: It has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
A. Indole-Based Amines
N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c) Structure: Shares a benzyl-substituted indole core but includes a 4-chlorophenoxy group and iodine substituent. Synthesis: Yield of 82% via alkylation; characterized by NMR, IR, MS . Comparison: The absence of a morpholinyl group and presence of iodine/phenoxy substituents may reduce solubility compared to the target compound.
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine Structure: Pyrazole core with a 3-chlorobenzyl group and piperidine side chain. Comparison: While both compounds have chlorobenzyl substituents, the heterocycle (pyrazole vs. indole) and amine side chain (piperidine vs.
B. Morpholinylpropylamine Derivatives
(4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Structure : Benzyl group with ethoxy/methoxy substituents linked to a morpholinylpropylamine.
- Comparison : Similar amine side chain but lacks the indole scaffold. The ethoxy/methoxy groups may enhance metabolic stability compared to the chlorobenzyl-indole system .
3-(4-Chlorophenyl)-2-methyl-5-tert-butyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine Structure: Pyrazolo-pyrimidine core with morpholinylpropylamine and tert-butyl groups. Comparison: The rigid pyrazolo-pyrimidine scaffold contrasts with the flexible indole structure, which could influence binding kinetics in enzymatic targets .
Pharmacological and Physicochemical Properties
- Bioactivity : Indole derivatives in (e.g., RO 31-8220) show kinase inhibition, suggesting the target compound may share similar mechanisms. Morpholinylpropylamines () are often used in kinase inhibitors due to their hydrogen-bonding capacity.
- Stability : The morpholine ring’s electron-rich oxygen may improve solubility and metabolic stability relative to piperidine or aliphatic amines .
Biological Activity
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological properties. Its molecular formula is with a molecular weight of 374.9 g/mol. The IUPAC name is N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine. The structural diversity provided by the 2-chlorobenzyl and morpholinyl groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN2 |
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine |
| InChI Key | RPQSCAQQIFGLOF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate signaling pathways involved in:
- Cell Growth : The compound may affect cellular proliferation through interactions with growth factor receptors.
- Apoptosis : Induction of programmed cell death has been observed, particularly in cancer cell lines.
- Immune Response : Potential modulation of immune pathways suggests a role in inflammatory responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancers, by activating caspase pathways and disrupting mitochondrial function.
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole structure or substituents can enhance potency and selectivity. For instance:
- Chlorine Substitution : The presence of the chlorine atom on the benzyl ring enhances lipophilicity, improving membrane permeability and receptor binding affinity.
- Morpholine Group : The morpholine moiety contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
Case Studies
- In Vitro Studies : One study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 50 µM, associated with increased lactate dehydrogenase (LDH) release, indicative of cytotoxicity.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a notable decrease in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, suggesting that modifications could further enhance its therapeutic efficacy without compromising safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
